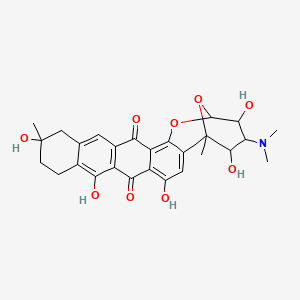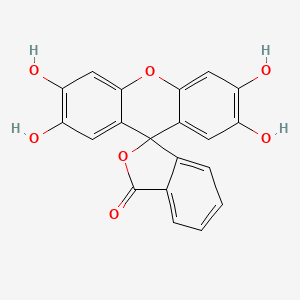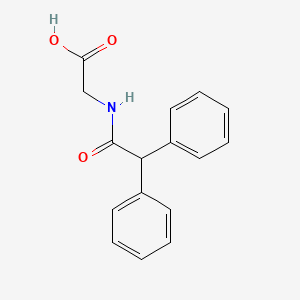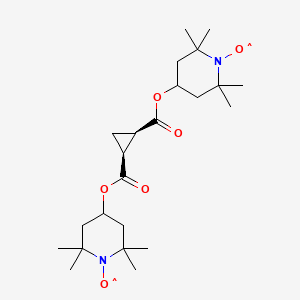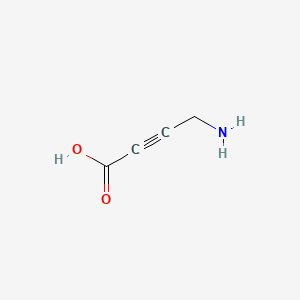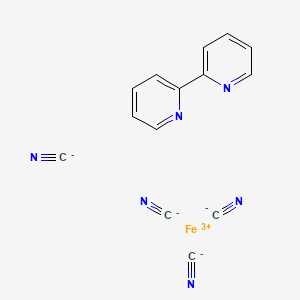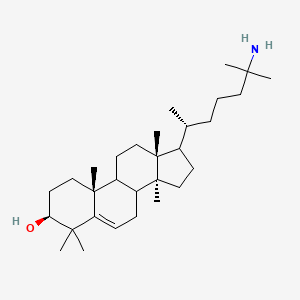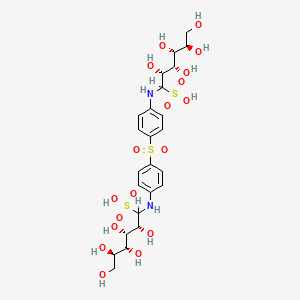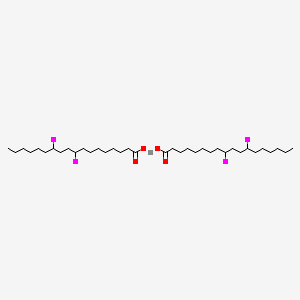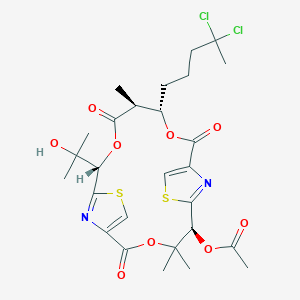![molecular formula C16H19NOS B1195807 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxy-1-naphthalenyl)methyl]thiomorpholine is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of compounds related to 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine have been detailed in several studies. These include the creation of various morpholine derivatives, with particular attention to their molecular structures as evidenced by NMR, IR, and MS spectra (Hu Ai-xi, 2005).
Biological Activity
- Research has investigated the antimicrobial activity of thiomorpholine derivatives, highlighting the potential of these compounds in developing new bioactive molecules with reduced toxicity and enhanced efficacy (D. Kardile, N. Kalyane, 2010).
- The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) was studied to understand the binding and quenching mechanisms, which is crucial for drug delivery and pharmacokinetics (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).
Chemical Properties and Reactions
- A study on the asymmetric addition of electrophiles to naphthalenes, including derivatives of 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine, reveals insights into the reaction mechanisms and stereochemistry (Morifumi Fujita, H. Matsushima, T. Sugimura, A. Tai, T. Okuyama, 2001).
Applications in Drug Delivery
- The potential use of certain morpholinyl derivatives in topical drug delivery has been explored, indicating their efficacy as prodrugs in enhancing skin permeation (J. Rautio, T. Nevalainen, H. Taipale, J. Vepsäläinen, J. Gynther, K. Laine, T. Järvinen, 2000).
Antioxidant and Cytotoxic Activities
- Research into the antioxidant and cytotoxic activities of naphthalene derivatives provides insights into their potential therapeutic applications, particularly in combating oxidative stress and cancer cells (Y. Matsushita, I. Jang, T. Imai, K. Fukushima, Jeung-Min Lee, Hae‐Ryong Park, Seung-Cheol Lee, 2011).
Propiedades
Nombre del producto |
4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine |
|---|---|
Fórmula molecular |
C16H19NOS |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
4-[(2-methoxynaphthalen-1-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C16H19NOS/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Clave InChI |
CTANMUUMVKQBQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
Solubilidad |
21.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




